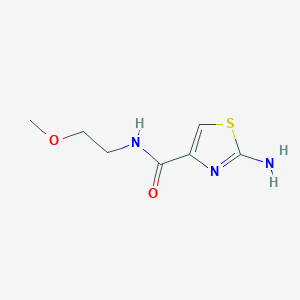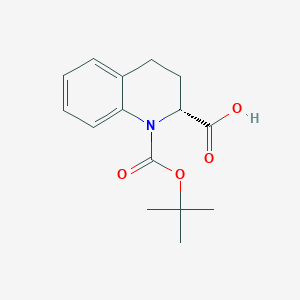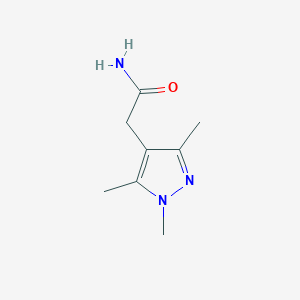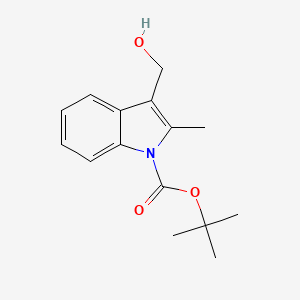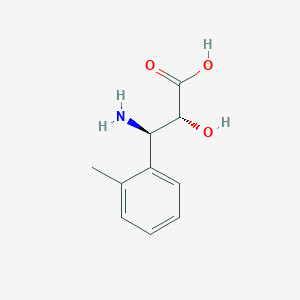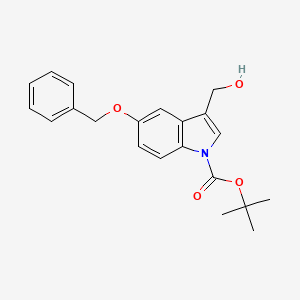
Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Synthesis Analysis
Thioflavin T belongs to the class of benzothiazole dyes and was first synthesized by Hägg and colleagues in 1950. Since then, it has been used as a vital tool in the research of many diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.Molecular Structure Analysis
The molecular formula of Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is C10H13NO5S. The InChI and SMILES strings provide a detailed description of the molecule’s structure.Chemical Reactions Analysis
As a fluorescent dye, Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is primarily used in the detection and investigation of biological processes rather than undergoing chemical reactions.Physical And Chemical Properties Analysis
Thioflavin T is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. The fluorescence emission maximum of ThT is at 484 nm when excited at 450 nm. This compound has a melting point of 267°C and a boiling point of 624 °C at 760 mmHg.Scientific Research Applications
Anticonvulsant Research
This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound synthesized using this method .
Pain Management
The same compound mentioned above also showed effectiveness in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Monoclonal Antibody Production
In biotechnology, this compound has been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It was found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Glycosylation Control
The compound has also been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might be used to control the level of the galactosylation for the N-linked glycans .
Antibody-Drug Conjugates (ADCs)
This compound can be used to create ADCs, which are targeted therapies combining an antibody with a cytotoxic drug. The antibody portion recognizes and binds to specific cells, while the compound acts as a linker connecting the antibody to the drug molecule.
Antimicrobial and Antioxidant Activities
The compound has been used in the synthesis of metal complexes that have shown enhanced antimicrobial activities against Bacillus subtilis and Escherichia coli, as well as significant antioxidant activity .
Safety And Hazards
The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Specific safety and hazard information should be obtained from the material safety data sheet provided by the supplier.
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYUKDBVOLOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)

